N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide
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Overview
Description
N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic routes often involve:
Formation of the core structure: This step includes the preparation of the cycloheptyl ring and the attachment of the propanamide group.
Introduction of the sulfonylamino group: This involves the reaction of the core structure with sulfonyl chloride derivatives under controlled conditions.
Attachment of the ethenyl group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide can be compared with similar compounds such as:
N-cycloheptyl-3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]propanamide: This compound has a similar structure but with a chlorine atom instead of a methyl group, which may alter its chemical and biological properties.
N-cycloheptyl-3-[[(E)-2-(4-methoxyphenyl)ethenyl]sulfonylamino]propanamide:
Properties
IUPAC Name |
N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-16-8-10-17(11-9-16)13-15-25(23,24)20-14-12-19(22)21-18-6-4-2-3-5-7-18/h8-11,13,15,18,20H,2-7,12,14H2,1H3,(H,21,22)/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBQOMQJTHEDOQ-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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